![molecular formula C28H32N8O B2389375 N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902445-69-6](/img/no-structure.png)

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

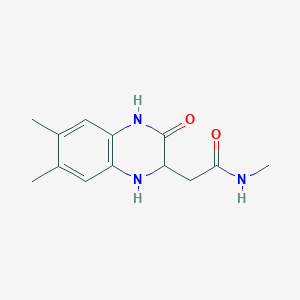

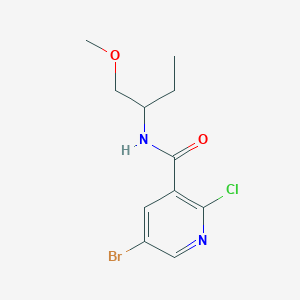

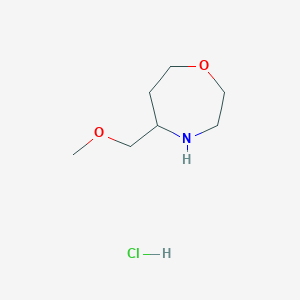

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C28H32N8O and its molecular weight is 496.619. The purity is usually 95%.

BenchChem offers high-quality N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of related compounds have been studied, showcasing the chemical versatility and structural complexity of triazoloquinazolin derivatives. The synthesis involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to derivatives that were further analyzed through X-ray crystallography to understand their molecular structures. This process demonstrates the compound's capacity for forming complex structures with potential applications in various fields of chemistry and pharmacology (Crabb et al., 1999).

Pharmacological Potential

Research into the pharmacological applications of triazoloquinazoline derivatives includes the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds were found to protect guinea pigs from histamine-induced bronchospasm, indicating their potential as effective antihistamines with minimal sedative effects. The study highlights a specific compound that emerged as particularly potent, suggesting a path for developing new classes of H1-antihistamines (Alagarsamy et al., 2008).

Antimicrobial and Antifungal Activities

A variety of triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the compound's potential in addressing bacterial and fungal infections, indicating a broad spectrum of antimicrobial efficacy. The research demonstrates the synthesis process and the evaluation of these compounds against various strains of bacteria and fungi, opening avenues for the development of new antimicrobial agents (Hassan, 2013).

Anticancer Activity

The exploration of triazoloquinazoline derivatives extends to their anticancer activity. Studies have been conducted on the synthesis and evaluation of these compounds as tubulin polymerization inhibitors and vascular disrupting agents. Certain derivatives have shown potent inhibitory activities against tubulin assembly, with significant anticancer activity across a variety of cancer cell lines. This highlights the potential of these compounds as a basis for developing novel anticancer therapeutics (Driowya et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 2-(2-methylpiperidin-1-yl)ethanamine followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and acetic anhydride.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine", "2-(2-methylpiperidin-1-yl)ethanamine", "4-bromobutanoyl chloride", "N,N-dimethylformamide dimethyl acetal", "Acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 2-(2-methylpiperidin-1-yl)ethanamine in the presence of a suitable solvent and a base to obtain the intermediate.", "Step 2: Reaction of the intermediate obtained in step 1 with 4-bromobutanoyl chloride in the presence of a suitable solvent and a base to obtain the second intermediate.", "Step 3: Reaction of the second intermediate obtained in step 2 with N,N-dimethylformamide dimethyl acetal and acetic anhydride in the presence of a suitable solvent and a base to obtain the final product." ] } | |

Numéro CAS |

902445-69-6 |

Nom du produit |

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide |

Formule moléculaire |

C28H32N8O |

Poids moléculaire |

496.619 |

Nom IUPAC |

N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |

InChI |

InChI=1S/C28H32N8O/c1-20-10-7-8-18-34(20)19-17-29-25(37)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-2-4-12-21/h2-6,11-14,20H,7-10,15-19H2,1H3,(H,29,37) |

Clé InChI |

FSSSAJAPGPVFJR-UHFFFAOYSA-N |

SMILES |

CC1CCCCN1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)

![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazole](/img/structure/B2389314.png)